

Application Notes and Protocols: (R)-(+)-3-Butyn-2-ol in Organometallic Chemistry

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Compound of Interest

Compound Name: (R)-(+)-3-Butyn-2-ol

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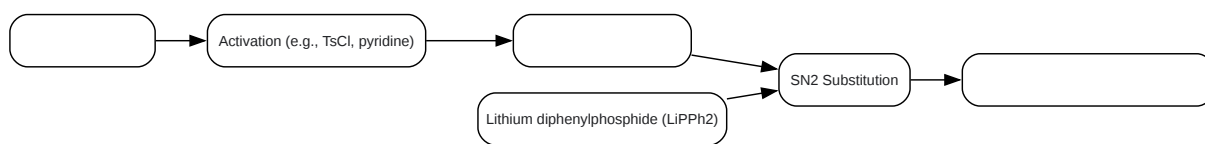
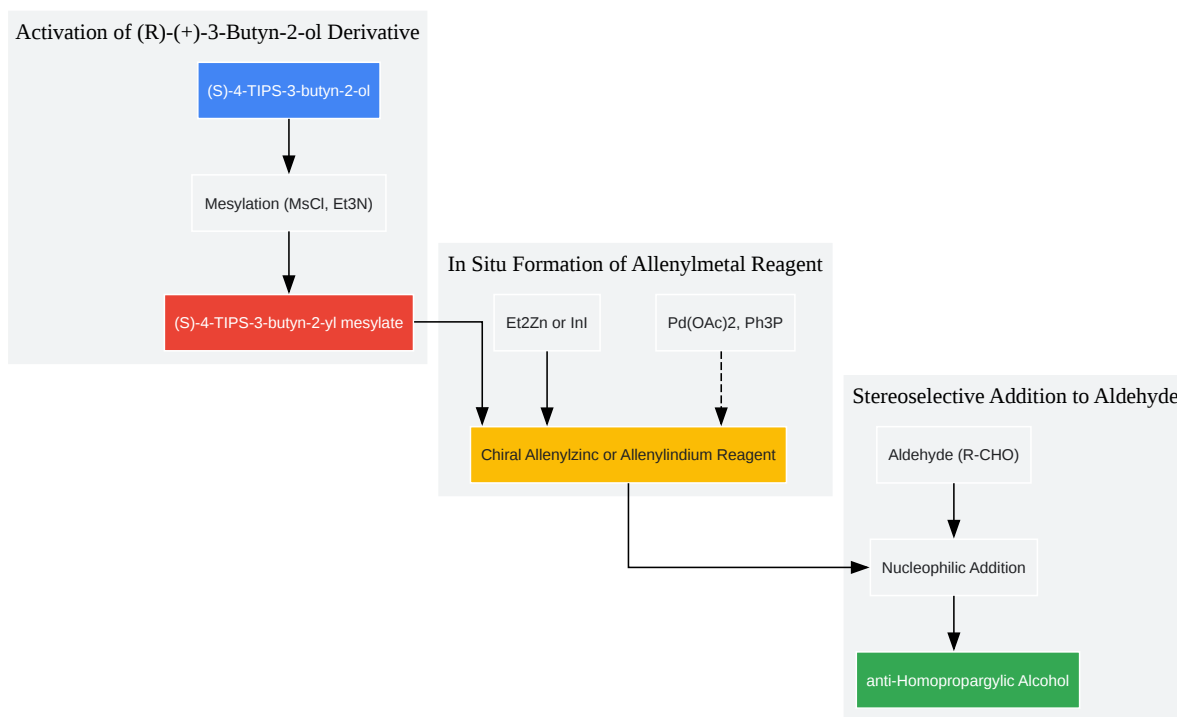
(R)-(+)-3-Butyn-2-ol is a versatile chiral building block in organometallic chemistry, primarily utilized as a precursor for the stereoselective synthesis of chiral allenylmetal reagents. These reagents are highly valuable in asymmetric synthesis, enabling the formation of enantioenriched propargylic alcohols, which are key intermediates in the synthesis of various natural products and pharmaceuticals.

Synthesis of Chiral Allenylmetal Reagents

(R)-(+)-3-Butyn-2-ol and its derivatives, particularly silylated forms like (S)-4-Triisopropylsilyl-3-butyn-2-ol, can be converted into chiral allenylzinc and allenylindium reagents. This transformation typically involves the activation of the hydroxyl group, for example, by conversion to a mesylate, followed by reaction with an organometallic species in the presence of a palladium catalyst.

The stereochemical outcome of the subsequent addition of these allenylmetal reagents to aldehydes is highly dependent on the steric bulk of the silyl protecting group on the alkyne terminus. As illustrated in the following sections, the use of a bulky triisopropylsilyl (TIPS) group generally leads to higher diastereoselectivity in the formation of homopropargylic alcohols.

Experimental Workflow for the Generation of Allenylmetal Reagents and Subsequent Aldehyde Addition



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